3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 319.83 g/mol. It is classified as a piperidine derivative, characterized by the presence of a piperidine ring and phenoxy groups. This compound has garnered interest in various fields, including medicinal chemistry and biochemical research, due to its potential therapeutic applications and unique structural properties.
The compound is cataloged under the CAS number 1185296-62-1 and can be sourced from chemical suppliers such as BenchChem and VWR, which provide detailed specifications regarding its synthesis and applications . It falls under the broader classification of organic compounds, specifically as an aromatic amine due to its phenolic components.
The synthesis of 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride typically involves a multi-step process:
The reaction conditions typically require controlled temperatures and specific concentrations of reagents to optimize yield and purity. The use of solvents such as dimethylformamide or tetrahydrofuran may be employed during various stages to facilitate reactions.
Key structural data includes:
This structure contributes to its reactivity and interaction with biological targets.
3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or neurotransmitter receptors. The phenoxyphenoxy group enhances binding affinity to certain proteins, while the piperidine ring facilitates interactions with neurotransmitter systems, potentially modulating their activity.
Relevant data on melting points, boiling points, and specific heat capacities are often provided by suppliers or through experimental determination.
3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride has several applications in scientific research:
The synthesis of 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride relies on sequential functionalization of piperidine and aromatic precursors. A pivotal intermediate, 4-phenoxyphenol, is synthesized via nucleophilic aromatic substitution. Traditional methods yield crude products with ~85% purity due to impurity A (diphenyl ether derivative) at ~11% [6]. Modern protocols address this by:
For piperidine coupling, N-protected 3-(hydroxymethyl)piperidine reacts with 4-phenoxyphenol via Mitsunobu conditions (DIAD/PPh₃) or nucleophilic substitution (K₂CO₃, DMF). Subsequent deprotection and hydrochloride salt formation yield the target compound [1] [4]. A commercial route confirms this scaffold’s accessibility, listing 3-[(4-phenoxyphenoxy)methyl]piperidine hydrochloride (MW: 319.83 g/mol, C₁₈H₂₁NO₂·HCl) as a research chemical [4].
Key Synthesis Steps:
Transition-metal catalysis enables efficient piperidine intermediate synthesis:
For phenoxyphenol intermediates, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ether bond formation between phenol and aryl halides, suppressing hydrolysis. Simultaneously, Raney nickel catalyzes reductive amination for N-alkylpiperidine derivatives, as demonstrated in 4-[4-(trifluoromethoxy)phenoxy]piperidine synthesis [5].
Table 1: Catalytic Systems for Key Intermediates
Reaction | Catalyst | Yield | Selectivity | Reference |
---|---|---|---|---|
Piperidine C–H arylation | Ru(II)/pyridine-DG | 60–85% | α-selective | [3] |
Asymmetric piperidine annulation | Pd(0)/chiral ligands | >90% | >90% ee | [8] |
Phenol etherification | Phase-transfer catalyst | 75–92% | N/A | [7] |
Reductive amination | Raney Ni | 88% | N/A | [5] |
Stereoselectivity at C3 of piperidine hinges on protecting group (PG) selection and catalyst design:
For 3-[(hydroxymethyl)]piperidine precursors, enzymatic resolution or chiral auxiliaries set stereocenters prior to phenoxyphenoxy coupling. The benzylic position in the target compound is achiral, but stereochemistry impacts ligand-receptor interactions in derived pharmaceuticals [9] [10].
Table 2: Stereoselectivity in Piperidine Functionalization
Protecting Group | Catalyst | Reaction Site | dr | ee |
---|---|---|---|---|
Boc | Rh₂(R-TCPTAD)₄ | C2 | 11:1 | 93% |
p-Br-phenylsulfonyl | Rh₂(R-TPPTTL)₄ | C2 | >30:1 | 77% |
α-Oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | N/A | >90% |
Optimizing atom economy and waste reduction is critical for scalable synthesis:
Table 3: Byproduct Reduction in Key Steps
Reaction | Innovation | Byproduct Reduction | Yield Gain | |
---|---|---|---|---|
4-Phenoxyphenol synthesis | Ultrasound reactor | Impurity A: 11% → 2.5% | +12% | [6] |
Piperidine N-alkylation | Ethanol/water crystallization | Heavy metal residues | Purity >99% | [7] |
Phenol etherification | Phase-transfer catalysis | Hydrolysis byproducts | +15% | [5] |
Waste mitigation: In situ generation of phenoxyphenol eliminates isolated intermediates, reducing purification solvents. Newer routes recover toluene via distillation during salt formation (KOH/phenol), improving E-factors by 30% [6] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9